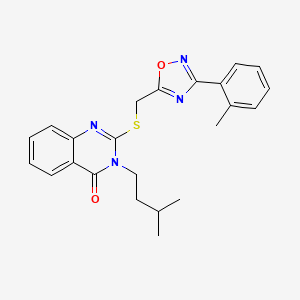
3-isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone class. This compound features a complex molecular structure, with various functional groups contributing to its chemical behavior and biological activity. It is used in scientific research, primarily due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be achieved through a multi-step synthetic route:
Starting Materials: : Isopentylamine, o-tolyl hydrazine, and a suitable quinazolinone precursor.
Key Intermediate Formation: : The reaction begins with the formation of an oxadiazole intermediate by reacting o-tolyl hydrazine with an appropriate acid chloride under controlled conditions.
Thioether Formation: : The intermediate is then treated with an alkyl thiol, such as isopentyl thiol, to introduce the thioether linkage.
Quinazolinone Core Assembly: : The final step involves cyclization of the intermediate with a quinazolinone precursor to form the desired compound. This step is often carried out under reflux conditions with suitable catalysts.
Industrial Production Methods
Industrial production of this compound involves optimization of the above synthetic route on a larger scale, with attention to yield, purity, and cost-efficiency. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : 3-Isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo oxidation reactions, typically affecting the isopentyl side chain or the thioether linkage.
Reduction: : Reduction reactions might target the oxadiazole ring or the carbonyl group in the quinazolinone core.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or at the thioether linkage.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: : Conditions vary depending on the nature of the substituent but often involve halogenating agents or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed, but can include oxidized or reduced derivatives, and substituted analogs with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Biologically, 3-isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has been investigated for its interactions with various enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound in the development of new therapeutic agents due to its ability to modulate biological pathways.
Industry
Industrial applications include its use in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The compound exerts its effects primarily by interacting with molecular targets such as enzymes, receptors, and ion channels. The oxadiazole ring and the quinazolinone core play a crucial role in these interactions, facilitating binding to specific sites on proteins and altering their activity. These interactions can modulate signaling pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Isopentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Similar Compounds
3-Isopentyl-2-(((4-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: : Similar structure but with different positions of the oxadiazole ring, resulting in different activity.
2-(Isopentylthio)-3-(o-tolyl)-quinazolin-4(3H)-one: : Lacks the oxadiazole ring, altering its reactivity and biological activity.
3-Isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: : Features a meta-tolyl group instead of ortho-tolyl, impacting its properties.
Eigenschaften
IUPAC Name |
3-(3-methylbutyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15(2)12-13-27-22(28)18-10-6-7-11-19(18)24-23(27)30-14-20-25-21(26-29-20)17-9-5-4-8-16(17)3/h4-11,15H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTBJFNSGQMRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
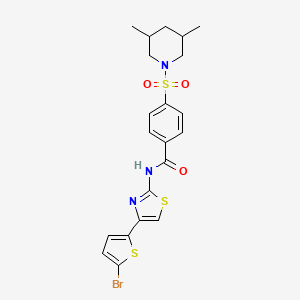
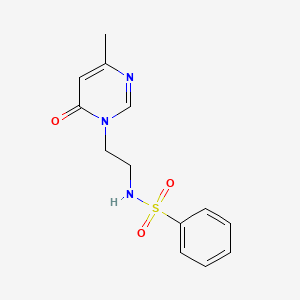

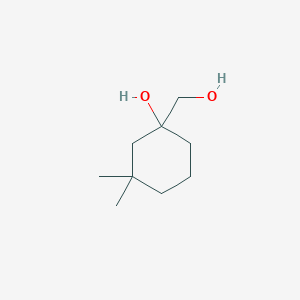
![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)
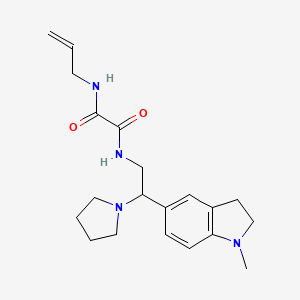
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)
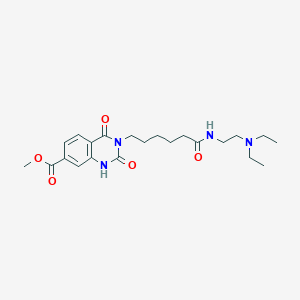
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450984.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2450985.png)
![N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2450988.png)
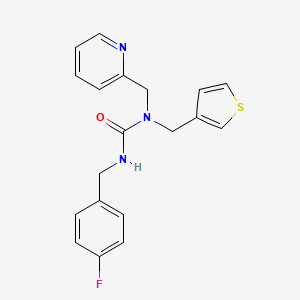
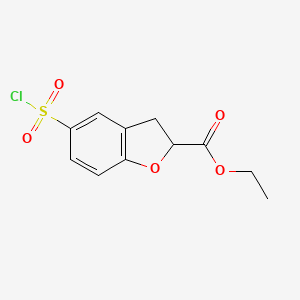
![n-{[4-(Aminomethyl)-6-hydroxypyrimidin-2-yl]methyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B2450993.png)
